molecular formula C16H18N2O2S2 B3140406 Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate CAS No. 477886-22-9

Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate

Cat. No.: B3140406
CAS No.: 477886-22-9
M. Wt: 334.5 g/mol
InChI Key: HKIHONCPWNSFKP-UHFFFAOYSA-N
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Description

Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate (CAS: 477886-22-9) is a pyrimidine derivative featuring a thioether-linked methylsulfanyl group at position 6 and a phenyl substituent at position 2 of the pyrimidine ring. Its molecular formula is C₁₆H₁₈N₂O₂S₂, with a molecular weight of 334.46 g/mol .

Properties

IUPAC Name

ethyl 2-[6-(methylsulfanylmethyl)-2-phenylpyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-3-20-15(19)11-22-14-9-13(10-21-2)17-16(18-14)12-7-5-4-6-8-12/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIHONCPWNSFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC(=C1)CSC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159035
Record name Ethyl 2-[[6-[(methylthio)methyl]-2-phenyl-4-pyrimidinyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477886-22-9
Record name Ethyl 2-[[6-[(methylthio)methyl]-2-phenyl-4-pyrimidinyl]thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477886-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[6-[(methylthio)methyl]-2-phenyl-4-pyrimidinyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate typically involves the reaction of 2-phenyl-4-pyrimidinylthiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may also play a role in its biological activity by influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Chlorophenyl vs. Phenyl Substituents
  • Ethyl 2-((6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinyl)sulfanyl)acetate (CAS: Not provided; ChemSpider ID: 2048015) Molecular Formula: C₂₁H₁₉ClN₂O₂S₂ Molecular Weight: 430.965 g/mol Key Differences: Replacement of the methylsulfanyl group with a 4-chlorophenylsulfanyl moiety increases molecular weight by ~96.5 g/mol and introduces a lipophilic chlorine atom. This substitution likely enhances hydrophobic interactions in biological systems but may reduce solubility in polar solvents.
Pyridinyl vs. Phenyl Substituents
  • Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate (CAS: 860609-60-5)
    • Molecular Formula : C₂₀H₁₈ClN₃O₂S₂
    • Molecular Weight : 432 g/mol
    • Key Differences : Substitution of the phenyl group at position 2 with a 3-pyridinyl ring introduces a nitrogen heteroatom, altering electronic properties and hydrogen-bonding capacity. This modification may improve binding affinity to metalloenzymes or nucleic acids.

Heterocyclic Ring Modifications

Fused Thiopyrano-Thieno Pyrimidine Systems
  • Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate Molecular Formula: Not explicitly provided, but estimated to be larger due to fused rings . This compound is synthesized via [4+2] cyclocondensation, differing from the simpler substitution reactions used for the parent compound .
Pyridine-Cyanomethoxyphenyl Derivatives
  • Ethyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate (CAS: 94360-74-4) Molecular Formula: C₂₂H₂₀N₂O₃S Key Differences: Incorporation of a cyano group and methoxyphenyl substituent on a pyridine ring alters electronic density and steric bulk. The methoxy group may enhance solubility via polar interactions, while the cyano group could serve as a hydrogen-bond acceptor .

Physicochemical and Structural Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (477886-22-9) C₁₆H₁₈N₂O₂S₂ 334.46 Methylsulfanyl, phenyl Moderate lipophilicity, thioether reactivity
4-Chlorophenyl Analog C₂₁H₁₉ClN₂O₂S₂ 430.97 4-Chlorophenylsulfanyl, phenyl Increased hydrophobicity
3-Pyridinyl Analog (860609-60-5) C₂₀H₁₈ClN₃O₂S₂ 432.00 4-Chlorophenylsulfanyl, 3-pyridinyl Enhanced hydrogen-bonding capacity
Fused Thiopyrano-Thieno System N/A ~450 (estimated) Fused thiopyrano-thieno rings High rigidity, potential for π-π stacking

Challenges and Limitations

  • Solubility : Bulkier substituents (e.g., 4-chlorophenyl) reduce aqueous solubility, complicating formulation .
  • Synthetic Accessibility : Fused-ring systems () require multi-step synthesis, lowering yield compared to simpler analogs.
  • Stability : Thioether linkages in all compounds are susceptible to oxidation, necessitating stabilizers in drug formulations .

Biological Activity

Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate, with the CAS number 477886-22-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C16H18N2O2S2
  • Molecular Weight : 334.46 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a methylsulfanyl group and an ethyl acetate moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Anticancer Activity :
    • Several studies have reported that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, derivatives containing sulfur atoms have shown promising results against various cancer cell lines.
    • A study highlighted the anticancer properties of related compounds, suggesting that the presence of the pyrimidine ring is crucial for activity against cancer cells .
  • Antimicrobial Properties :
    • This compound has been evaluated for antimicrobial activity against several pathogens. Compounds with similar structures have demonstrated efficacy against bacteria and fungi .
    • The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticonvulsant Effects :
    • Some derivatives of pyrimidines have been shown to possess anticonvulsant properties, potentially making them candidates for epilepsy treatment . The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems.

Case Studies and Experimental Data

StudyFindings
Khalil et al. (2003)Reported anticancer activity in similar pyrimidine derivatives, noting significant inhibition of tumor growth in vitro.
Gursoy & Karal (2003)Highlighted the antimicrobial properties of sulfur-containing pyrimidines, showing effectiveness against Gram-positive bacteria.
El-Azab et al. (2013)Investigated anticonvulsant effects, demonstrating reduced seizure frequency in animal models treated with related compounds.

The synthesis of this compound typically involves multi-step processes starting from simpler pyrimidine derivatives. The introduction of sulfur moieties is crucial as it enhances the biological activity by influencing the electronic properties and sterics of the compound.

Proposed Mechanism

The proposed mechanisms for its biological activities include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell metabolism.
  • Interference with DNA Replication : Similar structures have been shown to interact with DNA, preventing replication in rapidly dividing cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution and esterification steps. Key reagents include methylsulfanylmethyl derivatives and ethyl chloroacetate. Solvents like dimethylformamide (DMF) enhance reaction rates due to their high polarity, while catalysts such as potassium carbonate facilitate deprotonation . Temperature control (60–80°C) minimizes side reactions like hydrolysis of the ester group. Yield optimization requires monitoring via TLC and HPLC, with purification by column chromatography using ethyl acetate/hexane gradients .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies key functional groups (e.g., methylsulfanyl, phenyl, and ester moieties). X-ray crystallography, employing programs like SHELXL , resolves bond lengths and angles. For example, intramolecular hydrogen bonds (C–H···O) stabilize folded conformations, as observed in structurally similar pyrimidine derivatives . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational models predict the solvation behavior and reactivity of this compound in different solvents?

  • Methodology : The SMD continuum solvation model calculates solvation free energies by integrating bulk electrostatic contributions (via Poisson equation solvers) and surface tension terms. For this compound, polar solvents like water or DMSO stabilize the sulfanyl groups, while nonpolar solvents (e.g., toluene) favor π-π stacking of the phenyl ring. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict electrophilic attack sites, such as the sulfur atoms, guiding reaction design .

Q. How do steric and electronic effects influence its reactivity in nucleophilic substitution reactions?

  • Methodology : Steric hindrance from the phenyl and methylsulfanyl groups reduces reactivity at the pyrimidine ring’s 4-position. Kinetic studies using varying nucleophiles (e.g., amines vs. thiols) and temperature-dependent ¹H NMR reveal activation energies. Hammett plots correlate substituent electronic effects (σ values) with reaction rates. For example, electron-withdrawing groups on the phenyl ring enhance electrophilicity at the 2-position .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Methodology : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Standardized protocols (e.g., MTT assays for cytotoxicity) with controls for compound stability (e.g., HPLC monitoring) are critical. Parallel studies using isothermal titration calorimetry (ITC) quantify binding affinities to targets like kinases or proteases. Structural analogs (e.g., pyridine-substituted derivatives ) help isolate structure-activity relationships (SAR) .

Q. How can crystallographic disorder or twinning be addressed during X-ray structure determination?

  • Methodology : SHELXD and SHELXE resolve twinning via Patterson map deconvolution. For disorder in the methylsulfanyl group, anisotropic refinement and occupancy adjustments are applied. High-resolution data (d-spacing < 0.8 Å) and low-temperature (150 K) measurements reduce thermal motion artifacts, as demonstrated in related pyrimidine hydrate structures .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters
Synthesis OptimizationTLC, HPLC, Column ChromatographySolvent polarity, catalyst loading, temperature
Structural ConfirmationNMR, X-ray Crystallography, HRMSCrystal quality (R-factor < 0.05), deuteration
Solvation/Reactivity ModelingSMD/DFT SimulationsDielectric constant, atomic surface tensions
Biological AssaysMTT, ITC, Enzyme Inhibition AssaysSerum-free conditions, IC50 validation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate

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